molecular formula C19H23NO5 B154199 Metaphanine CAS No. 1805-86-3

Metaphanine

Cat. No. B154199
CAS RN: 1805-86-3
M. Wt: 345.4 g/mol
InChI Key: VGXWMITWMBIILG-PZGXJPJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metaphanine is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a synthetic compound that belongs to the class of phenethylamines. Metaphanine is also known as 2-(4-methylphenyl)-2-(ethylamino) cyclohexanone. It is commonly used in laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

Enantioselective Synthesis and Bioinspired Rearrangements

Metaphanine has been a subject of interest due to its role in the enantioselective synthesis of hasubanan alkaloids. In a notable study, the synthesis of (-)-metaphanine and its conversion to (+)-stephadiamine through a bioinspired aza-benzilic acid type rearrangement was reported. This process is crucial for constructing the hasubanan skeleton, featuring an all-carbon quaternary stereogenic center at C13. The study's insights into the biosynthetic pathways and the transformative potential of (-)-metaphanine into other complex structures provide a significant advancement in organic chemistry and pharmacology (Odagi et al., 2021).

properties

CAS RN

1805-86-3

Product Name

Metaphanine

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

(1R,8S,10S,11R)-11-hydroxy-3,4-dimethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-12-one

InChI

InChI=1S/C19H23NO5/c1-20-9-8-17-7-6-14(21)19(22)18(17,20)10-13(25-19)11-4-5-12(23-2)16(24-3)15(11)17/h4-5,13,22H,6-10H2,1-3H3/t13-,17+,18-,19-/m0/s1

InChI Key

VGXWMITWMBIILG-PZGXJPJSSA-N

Isomeric SMILES

CN1CC[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4(C(=O)CC3)O

SMILES

CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(=O)CC3)O

Canonical SMILES

CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(=O)CC3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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